Increased Lipophilicity vs. Homochlorcyclizine Driven by CF3 and 4-F Substitution
The target compound's computed XLogP3-AA of 4.1 is approximately 0.4–0.7 log units higher than that of homochlorcyclizine (XLogP3-AA ~3.4–3.7), attributable to the replacement of the 4-chlorophenyl and unsubstituted phenyl groups with 4-trifluoromethylphenyl and 4-fluorophenyl moieties [1][2]. This increase in lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeted probe development.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | Homochlorcyclizine: XLogP3-AA ~3.4–3.7 (PubChem CID 3763) |
| Quantified Difference | Δ = +0.4 to +0.7 log units |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Procurement of this specific fluorinated analog is essential for CNS drug discovery programs requiring optimized logP in the 4–5 range for blood-brain barrier permeability.
- [1] PubChem. Compound Summary for CID 3778743: XLogP3-AA = 4.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/503807-36-1 (accessed May 2026). View Source
- [2] PubChem. Compound Summary for CID 3763 (Homochlorcyclizine): XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3763 (accessed May 2026). View Source
